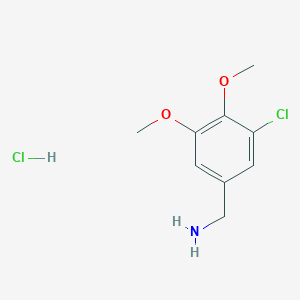
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl and a molecular weight of 238.11 g/mol . It is a derivative of phenethylamine, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is primarily used in research settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. The process generally includes the following steps:
Formation of the imine intermediate: The aldehyde reacts with the amine to form an imine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
科学研究应用
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
相似化合物的比较
3,4-Dimethoxyphenethylamine: Similar structure but lacks the chloro group.
3,4,5-Trimethoxyphenethylamine (Mescaline): Contains an additional methoxy group at the 5-position.
3-Chloro-4-methoxyphenethylamine: Similar but with fewer methoxy groups
Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is C₉H₁₃ClN₂O₂. Its structure features a chlorinated phenyl ring with two methoxy groups, which are known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various chemical pathways. The most common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with amine derivatives under acidic conditions to yield the desired hydrochloride salt.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.
- Cell Viability Assays : The compound was tested using MTT assays, revealing IC50 values in the low micromolar range. For instance, in MCF-7 cells, an IC50 value of approximately 15 µM was recorded, indicating effective inhibition of cell growth.
The mechanism underlying its anticancer activity appears to involve the disruption of microtubule assembly. This was evidenced by immunofluorescence studies showing altered microtubule organization in treated cells. The compound's ability to induce apoptosis was confirmed through caspase activation assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Data Summary
Case Studies
One notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy when used alongside paclitaxel in breast cancer models, suggesting a synergistic effect that warrants further investigation.
属性
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCUBKRBQPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














